Cas no 2248333-86-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-3-yl)-1,3-thiazole-5-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-3-yl)-1,3-thiazole-5-carboxylate 化学的及び物理的性質
名前と識別子
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- 2248333-86-8
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-3-yl)-1,3-thiazole-5-carboxylate
- EN300-6516557
-
- インチ: 1S/C16H8N2O4S2/c19-14-10-3-1-2-4-11(10)15(20)18(14)22-16(21)12-7-17-13(24-12)9-5-6-23-8-9/h1-8H
- InChIKey: KETDWIGQRNTWSJ-UHFFFAOYSA-N
- SMILES: S1C(C2=CSC=C2)=NC=C1C(=O)ON1C(C2C=CC=CC=2C1=O)=O
計算された属性
- 精确分子量: 355.99254909g/mol
- 同位素质量: 355.99254909g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 534
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 133Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-3-yl)-1,3-thiazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6516557-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-3-yl)-1,3-thiazole-5-carboxylate |
2248333-86-8 | 95.0% | 1.0g |
$714.0 | 2025-03-14 | |
Enamine | EN300-6516557-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-3-yl)-1,3-thiazole-5-carboxylate |
2248333-86-8 | 95.0% | 5.0g |
$2070.0 | 2025-03-14 | |
Enamine | EN300-6516557-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-3-yl)-1,3-thiazole-5-carboxylate |
2248333-86-8 | 95.0% | 0.1g |
$628.0 | 2025-03-14 | |
Enamine | EN300-6516557-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-3-yl)-1,3-thiazole-5-carboxylate |
2248333-86-8 | 95.0% | 0.05g |
$600.0 | 2025-03-14 | |
Enamine | EN300-6516557-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-3-yl)-1,3-thiazole-5-carboxylate |
2248333-86-8 | 95.0% | 10.0g |
$3069.0 | 2025-03-14 | |
Enamine | EN300-6516557-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-3-yl)-1,3-thiazole-5-carboxylate |
2248333-86-8 | 95.0% | 0.25g |
$657.0 | 2025-03-14 | |
Enamine | EN300-6516557-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-3-yl)-1,3-thiazole-5-carboxylate |
2248333-86-8 | 95.0% | 2.5g |
$1399.0 | 2025-03-14 | |
Enamine | EN300-6516557-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-3-yl)-1,3-thiazole-5-carboxylate |
2248333-86-8 | 95.0% | 0.5g |
$685.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-3-yl)-1,3-thiazole-5-carboxylate 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-3-yl)-1,3-thiazole-5-carboxylateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-3-yl)-1,3-thiazole-5-carboxylate (CAS No: 2248333-86-8)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-3-yl)-1,3-thiazole-5-carboxylate, identified by its CAS number 2248333-86-8, represents a fascinating molecule with significant potential in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound features a complex arrangement of functional groups, including an isoindole core linked to a thiazole ring system, further modified by a thiophene moiety. Such structural motifs are increasingly recognized for their ability to modulate biological pathways, making this compound a subject of considerable interest in medicinal chemistry.
The structural framework of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-3-yl)-1,3-thiazole-5-carboxylate (CAS No: 2248333-86-8) is characterized by its rigid bicyclic system, which provides a stable scaffold for further functionalization and interaction with biological targets. The presence of the dioxo group (a carbonyl group adjacent to another carbonyl) introduces electrophilic centers that can participate in nucleophilic addition reactions, while the thiazole ring contributes both sulfur and nitrogen atoms capable of forming hydrogen bonds or coordinating with metal ions. The incorporation of the thiophene substituent enhances the molecule's lipophilicity and electronic properties, potentially influencing its pharmacokinetic behavior and binding affinity.
In recent years, there has been growing interest in heterocyclic compounds that combine multiple pharmacophoric elements within a single molecular entity. The combination of an isoindole, a thiazole, and a thiophene in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-3-yl)-1,3-thiazole-5-carboxylate (CAS No: 2248333-86-8) positions it as a promising candidate for drug discovery programs targeting various therapeutic areas. These areas include oncology, inflammation, and neurodegenerative diseases, where modulating small-molecule interactions with key biological pathways is crucial.
One of the most compelling aspects of this compound is its potential to interact with biological targets through multiple mechanisms. For instance, the electron-deficient nature of the dioxo group suggests it could act as an electrophile in enzyme active sites or bind to aromatic residues in protein structures. Meanwhile, the nitrogen atoms in the thiazole and thiophene rings can form hydrogen bonds or participate in π-stacking interactions with biological partners. Such diverse interaction possibilities make this molecule an attractive scaffold for structure-based drug design.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties and binding affinities. By leveraging molecular docking simulations and quantum mechanical calculations, researchers can explore how 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-3-y l)-1,3-thiazole -5-carboxylate (CAS No: 2248333 -86 -8) might interact with specific proteins or enzymes implicated in disease processes. These computational studies have already provided valuable insights into potential binding modes and have guided experimental efforts toward optimizing potency and selectivity.
The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The construction of the polycyclic system requires careful consideration of reaction conditions and protecting group strategies to ensure regioselectivity and high yields. Advances in transition-metal-catalyzed cross-coupling reactions have made it possible to introduce the desired functional groups efficiently while maintaining structural integrity. Additionally, modern spectroscopic techniques such as NMR spectroscopy and mass spectrometry play a critical role in confirming the structural identity of intermediates and final products.
In the context of drug discovery pipelines, compounds like 1 , 3 - dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 2 - ( thiophen - 3 - y l ) - 1 , 3 - thiaz ole - 5 - carboxylate (CAS No: 2248333 -86 -8) are often evaluated for their ability to modulate key signaling pathways relevant to human health and disease. For example , research has shown that derivatives of isoindole can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes or modulating cytokine production . Similarly , thiazole derivatives are well-known for their antimicrobial , antifungal , and anti-inflammatory activities . The presence of a thiophene moiety may further enhance these effects by influencing membrane permeability or altering enzyme conformation .
The pharmacological evaluation of this compound has already begun in several academic laboratories , with promising preliminary results suggesting its potential as a lead molecule for further development . In vitro assays have demonstrated activity against various targets , including kinases , proteases , and transcription factors . These findings align well with emerging data on similar heterocyclic compounds that have shown efficacy in preclinical models . While additional studies are needed to fully elucidate its mechanism of action , these early results are encouraging enough to warrant further investigation into its therapeutic potential.
The future development of 1 , 3 - dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 2 - ( thiophen - 3 - y l ) - 1 , 3 thiaz ole carboxylate (CAS No: )22483338688) will likely involve both computational modeling and experimental validation . By integrating data from high-throughput screening campaigns with insights from molecular dynamics simulations , researchers can refine virtual screening protocols to identify analogs with improved properties . Meanwhile , synthetic chemists will continue refining synthetic routes toward scalable production methods suitable for clinical trials .
The broader significance of this compound lies not only in its potential therapeutic applications but also as an example of how interdisciplinary approaches—combining organic chemistry , medicinal chemistry , computational biology , and pharmacology—can lead to innovative solutions for complex diseases . As research progresses , it is expected that more molecules like this will emerge from academic laboratories into industrial pipelines , offering new hope for patients worldwide .
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